4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the 2,4,6-trimethylbenzoyl group. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the 2,4,6-Trimethylbenzoyl Group: This step often involves Friedel-Crafts acylation reactions using 2,4,6-trimethylbenzoyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Ethyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Benzyl-4-(2,4,6-trimethylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the 2,4,6-trimethylbenzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(2,4,6-trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-12-9-13(2)16(14(3)10-12)17(21)20-15(18(22)23)11-24-19(20)7-5-4-6-8-19/h9-10,15H,4-8,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLKEAHSTXLVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2C(COC23CCCCC3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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